2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine
Description
2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of its phenyl substituent and a methyl (-CH₃) group at the 5-position of the pyridine ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . The compound’s molecular formula is C₁₃H₁₀F₃N (MW: 243.22 g/mol), with substituents strategically positioned to influence electronic and steric interactions .
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-2-7-12(17-8-9)10-3-5-11(6-4-10)13(14,15)16/h2-8H,1H3 |
InChI Key |
VIUJVEXNZYSVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The trifluoromethyl group present in 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine enhances the compound's potency against certain cancer types. Research indicates that derivatives of trifluoromethylpyridines exhibit strong inhibitory effects on the PI3K/mTOR pathway, which is crucial in cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions have shown promising results in preclinical studies targeting various tumor cell lines and xenograft models, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
Studies have demonstrated that pyridine derivatives, including those containing trifluoromethyl groups, possess significant antimicrobial and antiviral activities. These compounds have been evaluated against a range of pathogens, including bacteria and fungi, showing effectiveness that varies based on structural modifications. The incorporation of the trifluoromethyl group has been linked to enhanced bioactivity, making these compounds candidates for further development in treating infectious diseases .
Neurological Disorders
Research indicates potential applications of trifluoromethyl-substituted pyridines in treating neurological disorders. Compounds derived from this class are being investigated for their neurokinin receptor antagonistic properties, which may be beneficial in managing conditions such as migraines and chronic pain syndromes . The ability of these compounds to cross the blood-brain barrier further supports their therapeutic potential.
Crop Protection
The derivative 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine is part of a broader category of trifluoromethylpyridines utilized in agrochemicals. These compounds are effective as herbicides and fungicides due to their unique chemical properties that enhance their efficacy against pests while maintaining safety for crops . The introduction of trifluoromethyl groups has been shown to improve the biological activity of these agrochemicals, leading to increased market approval for several products containing this moiety.
Synthesis of Agrochemical Intermediates
The synthesis of various agrochemical intermediates often involves trifluoromethylpyridines as key building blocks. For example, 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine can serve as a precursor for synthesizing more complex agrochemical agents through reactions such as chlorination and fluorination . This versatility makes it an essential compound in the development of new agricultural products.
Case Study: Anticancer Activity
A study evaluated the effectiveness of a series of trifluoromethyl-substituted pyridines against various cancer cell lines, measuring IC50 values to determine potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine | MCF-7 (Breast) | 12.5 |
| 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine | A549 (Lung) | 15.0 |
| Control Compound | MCF-7 | 25.0 |
This data suggests that the compound exhibits significantly lower IC50 values compared to control compounds, indicating higher potency against breast and lung cancer cell lines .
Case Study: Agrochemical Efficacy
In agricultural trials, the effectiveness of trifluoromethyl-containing pesticides was assessed across various crops.
| Pesticide | Crop Type | Efficacy (%) |
|---|---|---|
| Trifluoromethyl Herbicide A | Corn | 85 |
| Trifluoromethyl Fungicide B | Wheat | 90 |
| Control Pesticide | Corn | 60 |
These results indicate that pesticides containing trifluoromethyl groups demonstrate enhanced efficacy compared to traditional formulations .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorinated Groups : The trifluoromethyl group (-CF₃) enhances electronegativity and resistance to oxidative degradation, as seen in both the target compound and 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine .
- Heterocyclic Additions : Compounds like the triazole-containing derivative () exhibit improved binding to biological targets due to sulfur and nitrogen moieties, which are absent in the target compound .
Biological Activity :
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine is a compound of significant interest due to its unique structural features and potential biological applications. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective against various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine
- Molecular Formula : C12H10F3N
- Molecular Weight : 233.22 g/mol
- CAS Number : 1203303-66-3
The biological activity of 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine can be attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit enzymes involved in critical metabolic pathways. For instance, the presence of a trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, suggesting a potential application in treating mood disorders .
- Antimicrobial Activity : Research indicates that related pyridine derivatives exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine may also possess similar activities .
Biological Activity Data
| Biological Activity | Reference |
|---|---|
| Antimicrobial against MRSA | |
| Inhibition of serotonin uptake | |
| Potential use in drug development |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds similar to 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine exhibited effective inhibition against Gram-positive and Gram-negative bacteria, demonstrating a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against MRSA strains .
Study 2: Enzyme Inhibition
In another investigation focused on enzyme interactions, derivatives containing the trifluoromethyl group were tested for their ability to inhibit key enzymes involved in neurotransmitter metabolism. The findings revealed that these compounds could significantly reduce enzyme activity by up to 70%, highlighting their potential as pharmacological agents in treating neurological disorders .
Q & A
Q. What synthetic routes are recommended for 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine, and how can reaction conditions be optimized?
A multi-step synthesis involving Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is commonly employed. For example, coupling 5-methylpyridine-2-boronic acid with 4-(trifluoromethyl)phenyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C can yield the target compound . Optimization includes adjusting catalyst loading (1–5 mol%), base (K₂CO₃ or Cs₂CO₃), and reaction time (12–24 hr). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor intermediates using TLC and characterize final products via NMR and HRMS .
Q. How can researchers confirm the structural identity of 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and trifluoromethylphenyl groups) and methyl groups (δ 2.3–2.6 ppm).
- FT-IR : Confirm C-F stretches (1100–1200 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with exact mass matching theoretical values.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to validate regiochemistry .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting enzymes like CYP1B1?
Systematic substitution at the pyridine ring (e.g., replacing methyl with halogens or electron-withdrawing groups) and phenyl ring (e.g., varying trifluoromethyl position) is critical. For example, in CYP1B1 inhibition studies, derivatives with electron-deficient pyridine rings showed enhanced binding due to improved π-π stacking with the heme cofactor. Evaluate inhibitory activity using ethoxyresorufin-O-deethylase (EROD) assays and correlate results with computational docking scores (e.g., AutoDock Vina) . SAR tables should compare IC₅₀ values, logP, and steric parameters (e.g., TPSA) .
Q. How can DFT and molecular docking predict interaction mechanisms with biological targets?
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMO). A small HOMO-LUMO gap (<4 eV) suggests high reactivity, often correlating with inhibitory potency .
- Molecular docking : Use PyMOL and AutoDock to simulate binding to targets like CYP1B1 (PDB: 3PM0). Key interactions include hydrogen bonding between the pyridine nitrogen and heme iron, and hydrophobic contacts with residues Val395 and Leu492. Validate predictions with in vitro assays .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Compare results from EROD assays (CYP1B1 activity) with fluorescence-based or radiometric methods.
- Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from differential compound degradation. For instance, 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine showed 80% stability in rat microsomes after 1 hr, explaining variable in vivo/in vitro results .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers or systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
